molecular formula C12H12N2O2S B1671341 Enoximone CAS No. 77671-31-9

Enoximone

Katalognummer B1671341
CAS-Nummer: 77671-31-9
Molekulargewicht: 248.3 g/mol
InChI-Schlüssel: ZJKNESGOIKRXQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enoximone is a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity that does not cause changes in myocardial oxygen consumption . It is used in patients with congestive heart failure . Trials were halted in the U.S., but the drug is used in various countries .


Molecular Structure Analysis

Enoximone has a molecular formula of C12H12N2O2S and a molecular weight of 248.3 g/mol . The IUPAC name for Enoximone is 4-methyl-5- (4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Status Asthmaticus

  • Summary of Application : Enoximone has been used as a therapeutic option in treating Status Asthmaticus, an acute exacerbation of asthma unresponsive to initial treatment with bronchodilators .
  • Methods of Application : Enoximone was administered intravenously at a dose of 0.3 mg/kg followed by a continuous infusion of 3 mg/kg/min . This was combined with Non-Invasive Ventilation (NIV) and salbutamol nebulizers to decrease the respiratory workload .
  • Results or Outcomes : The administration of Enoximone led to immediate improvements in respiratory mechanics and gas exchange, leading to normal Arterial Blood Gas (ABG), mild tachypnea, and mild chest wheezes . The patient was discharged home on the 6th day, without respiratory symptoms .

2. Treatment of Acute Exacerbation of Chronic Obstructive Pulmonary Disease (COPD)

  • Summary of Application : Enoximone has been used in a pilot study for the treatment of acute exacerbation of COPD .
  • Results or Outcomes : The primary objective of the study was to achieve a reduction in bronchoconstriction, measured by auto-Positive End-Expiratory Pressure (auto-PEEP), in patients with Acute Exacerbation of COPD (AE-COPD) .

3. Treatment of Congestive Heart Failure

  • Summary of Application : Enoximone is an imidazolone derivative currently undergoing trials in patients with congestive heart failure refractory to conventional therapy .
  • Methods of Application : Enoximone is a phosphodiesterase inhibitor with both positive inotropic and vasodilator properties, and is active by both oral and intravenous routes of administration .

1. Treatment of Status Asthmaticus

  • Summary of Application : Enoximone has been used as a therapeutic option in treating Status Asthmaticus, an acute exacerbation of asthma unresponsive to initial treatment with bronchodilators .
  • Methods of Application : Enoximone was administered intravenously at a dose of 0.3 mg/kg followed by a continuous infusion of 3 mg/kg/min . This was combined with Non-Invasive Ventilation (NIV) and salbutamol nebulizers to decrease the respiratory workload .
  • Results or Outcomes : The administration of Enoximone led to immediate improvements in respiratory mechanics and gas exchange, leading to normal Arterial Blood Gas (ABG), mild tachypnea, and mild chest wheezes . The patient was discharged home on the 6th day, without respiratory symptoms .

2. Treatment of Acute Exacerbation of Chronic Obstructive Pulmonary Disease (COPD)

  • Summary of Application : Enoximone has been used in a pilot study for the treatment of acute exacerbation of COPD .
  • Results or Outcomes : The primary objective of the study was to achieve a reduction in bronchoconstriction, measured by auto-Positive End-Expiratory Pressure (auto-PEEP), in patients with Acute Exacerbation of COPD (AE-COPD) .

3. Treatment of Congestive Heart Failure

  • Summary of Application : Enoximone is an imidazolone derivative currently undergoing trials in patients with congestive heart failure refractory to conventional therapy .
  • Methods of Application : Enoximone is a phosphodiesterase inhibitor with both positive inotropic and vasodilator properties, and is active by both oral and intravenous routes of administration .

1. Treatment of Status Asthmaticus

  • Summary of Application : Enoximone has been used as a therapeutic option in treating Status Asthmaticus, an acute exacerbation of asthma unresponsive to initial treatment with bronchodilators .
  • Methods of Application : Enoximone was administered intravenously at a dose of 0.3 mg/kg followed by a continuous infusion of 3 mg/kg/min . This was combined with Non-Invasive Ventilation (NIV) and salbutamol nebulizers to decrease the respiratory workload .
  • Results or Outcomes : The administration of Enoximone led to immediate improvements in respiratory mechanics and gas exchange, leading to normal Arterial Blood Gas (ABG), mild tachypnea, and mild chest wheezes . The patient was discharged home on the 6th day, without respiratory symptoms .

2. Treatment of Acute Exacerbation of Chronic Obstructive Pulmonary Disease (COPD)

  • Summary of Application : Enoximone has been used in a pilot study for the treatment of acute exacerbation of COPD .
  • Results or Outcomes : The primary objective of the study was to achieve a reduction in bronchoconstriction, measured by auto-Positive End-Expiratory Pressure (auto-PEEP), in patients with Acute Exacerbation of COPD (AE-COPD) .

3. Treatment of Congestive Heart Failure

  • Summary of Application : Enoximone is an imidazolone derivative currently undergoing trials in patients with congestive heart failure refractory to conventional therapy .
  • Methods of Application : Enoximone is a phosphodiesterase inhibitor with both positive inotropic and vasodilator properties, and is active by both oral and intravenous routes of administration .

Safety And Hazards

When handling Enoximone, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Enoximone is currently undergoing trials in patients with congestive heart failure refractory to conventional therapy . It’s also being used in investigational studies for treating asthma . The long-term clinical efficacy and tolerability of Enoximone remain yet to be determined in controlled trials of adequate size and duration .

Eigenschaften

IUPAC Name

4-methyl-5-(4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKNESGOIKRXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045147
Record name Enoximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.82e-02 g/L
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Further research is required to determine accurately the mechanism of action of drugs with phosphodiesterase inhibitory activity, however, inhibition of PDE3 inhibits degredation of cGMP. This allows for increased NO release and vascular relaxation.
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Enoximone

CAS RN

77671-31-9
Record name Enoximone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77671-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoximone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077671319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXIMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7Z4ITI7L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enoximone
Reactant of Route 2
Reactant of Route 2
Enoximone
Reactant of Route 3
Reactant of Route 3
Enoximone
Reactant of Route 4
Reactant of Route 4
Enoximone
Reactant of Route 5
Reactant of Route 5
Enoximone
Reactant of Route 6
Reactant of Route 6
Enoximone

Citations

For This Compound
6,770
Citations
MW Vernon, RC Heel, RN Brogden - Drugs, 1991 - Springer
… The haemodynamic effects of oral enoximone are similar to those occurring after … to improve with enoximone. The amplitude and duration of effect of intravenous enoximone have been …
Number of citations: 56 link.springer.com
BF Uretsky, M Jessup, MA Konstam, GW Dec… - Circulation, 1990 - Am Heart Assoc
… vasodilators and does not provide evidence that enoximone is beneficial in the long-term … with enoximone therapy raises concerns about a possible detrimental effect of enoximone …
Number of citations: 371 www.ahajournals.org
RC Dage, T Kariya, CP Hsieh, LE Roebel… - The American Journal of …, 1987 - Elsevier
… Enoximone is a new cardiotonic agent, active … enoximone is reviewed. Direct positive inotropic, positive chronotropic and vasodilator properties have been demonstrated for enoximone …
Number of citations: 63 www.sciencedirect.com
…, MR Bristow, Enoximone Study Group - Journal of the American …, 2000 - jacc.org
… , enoximone at 50 mg three times a day improved exercise capacity by 117 s at 12 weeks (p = 0.003). Enoximone … in the enoximone 25 mg three times a day and enoximone 50 mg three …
Number of citations: 74 www.jacc.org
M Metra, E Eichhorn, WT Abraham… - European heart …, 2009 - academic.oup.com
… enoximone administration are dose dependent, and were absent in trials in which enoximone … We hypothesized that the administration of low doses of enoximone in conjunction with …
Number of citations: 136 academic.oup.com
KT Weber, JS Janicki, MC Jain - The American journal of cardiology, 1986 - Elsevier
… enoximone is needed before its efficacy and safety can be examined in controlled phase III trials. We report our experience with enoximone … intravenous and oral enoximone, which was …
Number of citations: 47 www.sciencedirect.com
BD Lowes, SF Shakar, M Metra, AM Feldman… - Journal of cardiac …, 2005 - Elsevier
… area under the curve values for enoximone and enoximone sulfoxide in subjects with chronic … for enoximone and the enoximone sulfoxide is through urinary excretion, with enoximone …
Number of citations: 28 www.sciencedirect.com
SJ Baligadoo, H Subratty, M Manraz, A Tarral… - International journal of …, 1990 - Elsevier
To assess whether an inotropic agent may affect quality of life in severe heart failure, a double-blind, placebo-controlled crossover study was performed in 10 patients over three periods …
Number of citations: 21 www.sciencedirect.com
AJ Cowley, AM Skene - Heart, 1994 - heart.bmj.com
… Enoximone is an orally active cyclic adenosine … attempted to determine the effects of enoximone on mortality.5 The … The purpose of this study was to examine the effect of enoximone …
Number of citations: 150 heart.bmj.com
JL Cracowski, F Stanke-Labesque… - Journal of …, 1999 - journals.lww.com
… In organ baths, the relaxant effects of enoximone … enoximone also were tested on rings of GEA (n= 42) precontracted with U46619 and NE. The effect of the combination of enoximone …
Number of citations: 17 journals.lww.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.